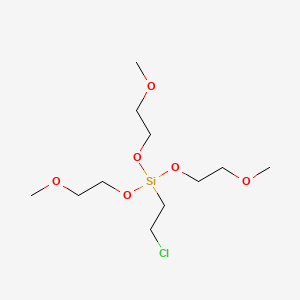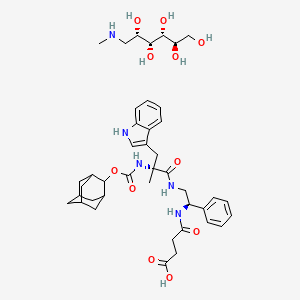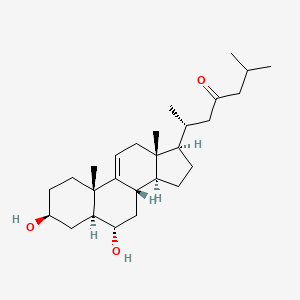
4-Isopropilbifenilo
Descripción general
Descripción
4-Isopropylbiphenyl, also known as 4-Isopropylbiphenyl, is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis e Ingeniería de Reacciones
4-Isopropilbifenilo: juega un papel significativo en la catálisis, particularmente en la isopropilación del bifenilo sobre H-mordenitas (MOR). Este proceso es crucial para la formación selectiva de forma de 4,4′-diisopropilbifenilo (4,4′-DIPB), que es un intermedio valioso en la síntesis de materiales avanzados .
Ciencia de Materiales
En la ciencia de materiales, This compound se utiliza como precursor para crear polímeros y compuestos. Sus propiedades lo hacen adecuado para formar líquidos claros con puntos de ebullición y densidades específicos, que son esenciales para diversas aplicaciones industriales .
Ciencia Ambiental
El papel del compuesto en la ciencia ambiental está relacionado con su uso en procesos catalíticos que pueden reducir potencialmente los contaminantes ambientales. Se estudian sus reacciones de isopropilación para comprender y mejorar las prácticas de química verde .
Química Analítica
This compound: se utiliza en el modelado quimiométrico dentro de la química analítica. Sirve como estándar en el desarrollo de métodos analíticos y la validación de nuevas técnicas, contribuyendo al avance de la instrumentación analítica .
Productos Farmacéuticos
En la industria farmacéutica, This compound participa en la síntesis de diversos compuestos medicinales. Sus derivados se examinan por sus papeles en la creación de intermediarios farmacéuticos a través de procesos catalíticos selectivos .
Procesos Industriales
Este compuesto es fundamental para los procesos industriales, especialmente en la síntesis de compuestos aromáticos hidroxilados. Estos compuestos se utilizan como sustratos en la fabricación de fármacos, pigmentos y polímeros, mostrando la versatilidad de This compound en la química industrial .
Ciencia Agrícola
Si bien las aplicaciones directas en la agricultura no están ampliamente documentadas, los procesos químicos que involucran This compound pueden influir en la producción de agroquímicos y contribuir a prácticas agrícolas sostenibles .
Aplicaciones Biomédicas y de Bioingeniería
Por último, This compound podría tener aplicaciones potenciales en los campos biomédicos y de bioingeniería. Su estructura química puede ser útil en el desarrollo de nuevos materiales para dispositivos médicos e ingeniería de tejidos .
Safety and Hazards
Mecanismo De Acción
- The shape-selective formation of 4,4′-diisopropylbiphenyl (4,4′-DIPB) is a key outcome of this reaction .
- The steric restrictions within MOR channels allow 4-IPBP to establish an active transition state with propene and acid sites, leading to selective formation of 4,4′-DIPB .
Target of Action
Result of Action
Action Environment
Propiedades
IUPAC Name |
1-phenyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSHGRJUSUJPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883094 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-95-2 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBV29724I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-isopropylbiphenyl?
A1: 4-Isopropylbiphenyl serves as a key intermediate in the synthesis of 4-hydroxybiphenyl [, ]. This synthesis involves the oxidation of 4-isopropylbiphenyl to form 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, which subsequently undergoes acidic decomposition to yield 4-hydroxybiphenyl [].
Q2: How is 4-isopropylbiphenyl typically synthesized?
A2: One method involves the photochemical decarbonylation of endo and exo isomers of biphenylyl methyl propanal []. While both isomers yield 4-isopropylbiphenyl, they do so through different reaction pathways.
Q3: What are the analytical techniques used to study 4-isopropylbiphenyl and its derivatives?
A3: High-performance liquid chromatography (HPLC) is commonly employed to analyze 4-isopropylbiphenyl, its oxidation products (hydroperoxides, alcohols, ketones), and unreacted starting material []. Spectroscopic characterization techniques are also utilized to analyze 4-isopropylbiphenyl derivatives [].
Q4: How does the structure of 4-isopropylbiphenyl impact its reactivity in alkylation reactions?
A4: The isopropyl group's position on the biphenyl ring influences the molecule's reactivity and selectivity in reactions like isopropylation [, ]. For instance, in the presence of H-Mordenite, 4-isopropylbiphenyl exhibits unique reactivity compared to its isomer, 3-isopropylbiphenyl, affecting the final product distribution [, ].
Q5: What is the role of zeolites in reactions involving 4-isopropylbiphenyl?
A5: Zeolites, specifically H-Mordenite, can act as shape-selective catalysts in reactions involving 4-isopropylbiphenyl [, , , ]. The pore size and structure of the zeolite influence the selectivity towards specific isomers during reactions like isopropylation of biphenyl [].
Q6: Are there any environmental concerns associated with 4-isopropylbiphenyl?
A6: While 4-isopropylbiphenyl itself hasn't been extensively studied for its environmental impact, a related compound, 4-chloro-4′-isopropylbiphenyl, has been investigated for its metabolic fate in rats due to its classification as a PCB-replacement compound []. This highlights the importance of understanding the environmental fate and potential toxicity of 4-isopropylbiphenyl and its derivatives.
Q7: How does the oxidation of 4-isopropylbiphenyl proceed?
A7: 4-Isopropylbiphenyl undergoes oxidation by reacting with oxygen, a process that can be catalyzed by N-hydroxyphthalimide [, , ]. This oxidation primarily yields 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, along with other byproducts like alcohols and ketones []. The kinetics of this reaction have been studied at various temperatures, revealing the influence of temperature on the reaction rate and selectivity [].
Q8: Has 4-isopropylbiphenyl shown potential in other applications?
A8: Interestingly, N-(2-ethylhexyl)carbazole, a molecule structurally related to 4-isopropylbiphenyl, has shown promise as a liquid scintillator for detecting fast neutrons and gamma rays []. This suggests that further exploration of 4-isopropylbiphenyl and its derivatives could reveal potential applications in materials science and detection technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)






